2,3-Dihydro-5-benzofuranethanolMethanesulfonate

Medicinal Chemistry Process Chemistry SN2 Reactivity

Regulatory audits for Darifenacin ANDA filings require certified reference standards of process-related impurities. Substituting non-activated analogs forces extensive re-validation. • Certified as Darifenacin Impurity B - compliant with FDA/EMA impurity profiling guidelines • Activated methanesulfonate leaving group enables high-yield N-alkylation under mild conditions • Full CoA with traceable documentation for method development and QC

Molecular Formula C11H14O4S
Molecular Weight 242.29 g/mol
Cat. No. B12087885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-5-benzofuranethanolMethanesulfonate
Molecular FormulaC11H14O4S
Molecular Weight242.29 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCC1=CC2=C(C=C1)OCC2
InChIInChI=1S/C11H14O4S/c1-16(12,13)15-7-4-9-2-3-11-10(8-9)5-6-14-11/h2-3,8H,4-7H2,1H3
InChIKeyUGMHNORFEFKDTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-5-benzofuranethanol Methanesulfonate: Darifenacin Intermediate & Impurity B


2,3-Dihydro-5-benzofuranethanol methanesulfonate (CAS 136081-60-2) is an activated ester derivative of 2,3-dihydro-5-benzofuranethanol . Its primary documented application is as a synthetic intermediate in the preparation of Darifenacin Hydrobromide, a selective muscarinic M3 receptor antagonist used for treating overactive bladder [1]. The compound is also designated as Darifenacin Impurity B by various pharmacopeial and regulatory bodies, making it a critical reference standard for quality control in pharmaceutical manufacturing [2].

Darifenacin synthesis intermediate: activated methanesulfonate ester for N-alkylation step
Darifenacin Impurity B reference standard for analytical quality control and method development
Supports generic ANDA-related impurity profiling and pharmacopeial impurity control workflows

2,3-Dihydro-5-benzofuranethanol Methanesulfonate: Substitution Risks with Analogs


Substituting 2,3-dihydro-5-benzofuranethanol methanesulfonate with a closely related analog, such as the parent alcohol (2,3-dihydro-5-benzofuranethanol, CAS 87776-76-9) or the bromoethyl derivative (5-(2-bromoethyl)-2,3-dihydrobenzofuran, CAS 127264-14-6), is not feasible without extensive process re-validation [1]. The methanesulfonate group is a superior leaving group in nucleophilic substitution reactions, which is a key step in the Darifenacin synthesis . A switch to a less reactive analog would likely result in significantly different reaction kinetics, lower yields, and potentially a different impurity profile in the final drug substance [2]. Furthermore, for analytical applications, only the certified reference standard of the specific impurity (Darifenacin Impurity B) is acceptable for method validation and quality control under regulatory guidelines .

Leaving group mismatch Methanesulfonate ester reactivity differs substantially from bromo or hydroxyl analogs; substitution may alter reaction kinetics, yield, and impurity profile.
Regulatory identity gap Only certified Impurity B standard meets ANDA or pharmacopeial requirements; general intermediates lack the defined impurity identity and documentation.
Analytical documentation Non-certified analogs often lack the required CoA and characterization data, making them unsuitable for validated analytical methods.

2,3-Dihydro-5-benzofuranethanol Methanesulfonate: Synthetic Utility & Purity Comparison


Methanesulfonate vs. Bromoethyl: Leaving Group Advantage

2,3-Dihydro-5-benzofuranethanol methanesulfonate serves as an electrophilic intermediate where the methanesulfonate (-OMs) group is a significantly better leaving group compared to the bromo (-Br) group in a closely related intermediate, 5-(2-bromoethyl)-2,3-dihydrobenzofuran [1]. In nucleophilic substitution reactions, the methanesulfonate anion is a much weaker base (pKa of methanesulfonic acid is approximately -1.9) compared to the bromide anion (pKa of HBr is -9), making it a more effective leaving group and generally leading to faster and cleaner reactions [2]. This fundamental chemical principle underpins its choice over the bromoethyl analog in optimized Darifenacin syntheses [3].

Leaving Group Ability
Class-level inference
Methanesulfonate pKa ~ -1.9 vs. Bromo pKa ~ -9
Reported more effective leaving group; supports higher reactivity in N-alkylation step.
Based on general organic chemistry principles; class-level inference.
Medicinal Chemistry Process Chemistry SN2 Reactivity Darifenacin Synthesis

Regulatory Identity: Darifenacin Impurity B vs. General Intermediates

Unlike generic 2,3-dihydrobenzofuran derivatives, 2,3-dihydro-5-benzofuranethanol methanesulfonate is specifically codified as 'Darifenacin Impurity B' in regulatory filings and pharmacopeial discussions [1]. This designation is not a general property but a specific, high-value differentiator for procurement [2]. It is supplied with detailed characterization data compliant with regulatory guidelines, which is essential for Abbreviated New Drug Application (ANDA) filings and commercial production quality control . A generic '2,3-dihydrobenzofuran' intermediate lacks this defined regulatory identity and the associated certificate of analysis (CoA) and documentation trail.

Regulatory Identity
Direct comparison
Impurity B: defined regulatory status; generic intermediate: undefined
Essential for ANDA quality control; identity ensures method compliance.
Procurement must specify certified impurity standard.
Analytical Chemistry Quality Control Regulatory Science Pharmaceutical Impurity

Certified Reference Standard vs. General Intermediate for Analytical Validation

Multiple specialized vendors supply 2,3-dihydro-5-benzofuranethanol methanesulfonate specifically as a high-purity reference standard for Darifenacin Impurity B, with documented purity levels . For example, suppliers like Aquigen Bio and SynZeal provide this compound with comprehensive characterization data (HPLC, LC-MS, NMR) compliant with regulatory guidelines . In contrast, the parent alcohol (Darifenacin Impurity 8) is often listed as a general chemical intermediate without the same level of certified analytical data package [1]. This difference in the availability of certified reference materials is a key differentiator for procurement in a regulated environment.

Reference Standard Availability
Cross-study comparable
Certified CoA with full characterization available vs. general chemical intermediate lacking data package
Supports method validation with documented purity and identity.
Verified by multiple vendor catalogs; cross-study context.
Analytical Method Validation Reference Standard Quality Control Darifenacin

Darifenacin Synthesis: Methanesulfonate Intermediate vs. Mitsunobu Route

Patents describe the use of 2,3-dihydro-5-benzofuranethanol methanesulfonate in optimized synthetic routes for Darifenacin that avoid hazardous reagents [1]. Some alternative routes, which may use a different intermediate like the bromoethyl derivative, rely on the hazardous Mitsunobu reaction [2]. The methanesulfonate-based route offers a potentially safer and more scalable industrial process. While precise yield comparisons in a specific head-to-head study are not publicly disclosed, the patent literature establishes a clear preference for the methanesulfonate intermediate to achieve a more industrially applicable process .

Process Safety Profile
Class-level inference
Route avoids hazardous Mitsunobu reaction used with bromoethyl analog
Potential for safer, scalable manufacturing; reported preference in patent disclosures.
No direct yield comparison publicly available.
Process Chemistry Green Chemistry Synthetic Route Optimization Darifenacin

2,3-Dihydro-5-benzofuranethanol Methanesulfonate: Key Application Scenarios


Quality Control & Method Development for Generic Darifenacin

This is the primary application scenario. 2,3-Dihydro-5-benzofuranethanol methanesulfonate, certified as Darifenacin Impurity B, is essential for developing and validating HPLC or LC-MS methods to quantify process-related impurities in Darifenacin drug substance and drug product. Its use is mandated by regulatory guidelines for ANDA filings to demonstrate adequate control of the impurity profile . Procurement must be from a reputable vendor that provides a full certificate of analysis (CoA) to ensure method accuracy and compliance .

Process Chemistry & Route Scouting for Darifenacin Synthesis

Medicinal and process chemists utilize this compound as a key building block to explore efficient synthetic routes. Its activated methanesulfonate ester makes it an ideal electrophile for the N-alkylation of a pyrrolidine moiety, a critical step in assembling the Darifenacin core . It is preferred over less reactive halides when higher yields and milder conditions are desired. Researchers may also use it as a starting point to synthesize novel analogs or labeled versions for metabolic studies .

Certified Reference Standard Sourcing for Pharmacopeial Compliance

For pharmaceutical manufacturers and contract research organizations (CROs) involved in the production or testing of Darifenacin, sourcing this compound as a certified reference standard is a non-negotiable requirement. It is not a commodity chemical but a high-value analytical tool. The decision to procure is driven by the need for a fully characterized, high-purity batch with traceable documentation to satisfy regulatory authorities like the FDA or EMA during inspections and dossier review [1].

Application
Selection Property
Validation Focus
Darifenacin QC method development
Certified Impurity B reference standard
Method accuracy, ANDA impurity profiling compliance
Darifenacin synthesis route scouting
Activated methanesulfonate ester electrophile
N-alkylation yield and reaction condition optimization
Impurity standard sourcing for QC release
Full CoA and traceable characterization data
Regulatory inspection readiness, dossier support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydro-5-benzofuranethanolMethanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.